![molecular formula C24H50 B106040 Tetracosane-D50 CAS No. 16416-32-3](/img/structure/B106040.png)
Tetracosane-D50
Overview
Description
Synthesis Analysis
The synthesis of Tetracosane and its derivatives has been studied in various contexts. For instance, microencapsulation of n-tetracosane in a silica shell has been performed through the sol–gel method using tetraethyl orthosilicate (TEOS) as the precursor for silica-shell formation .Chemical Reactions Analysis
The high-temperature pyrolysis behavior of n-tetracosane (C24H50) has been investigated via the reaction force field (ReaxFF) method-based molecular dynamics approach . The study found that there are two main types of initial reaction channels for n-heptane pyrolysis, C–C and C–H bond fission .Physical And Chemical Properties Analysis
Tetracosane-D50 is a solid substance with a molecular weight of 388.96 . It has a boiling point of 391 °C and a melting point of 49-52 °C . The compound is insoluble in water .Scientific Research Applications
Material Science
In material science, Tetracosane-D50’s properties are valuable for studying phase change materials (PCMs). Its solid-state and melting point are of interest for developing materials that store thermal energy, which can be harnessed for thermal regulation in various applications .
Environmental Studies
Environmental scientists use Tetracosane-D50 as a tracer to study the distribution and fate of hydrocarbons in ecosystems. For example, it’s used to spike sediment samples to test recoveries and correct measured concentrations, aiding in the assessment of pollution sources and environmental impact .
Chemical Engineering
In chemical engineering, Tetracosane-D50 is relevant for its combustion properties. It serves as a reference compound in the study of combustible solids and helps in understanding the behavior of hydrocarbons during combustion processes .
Biochemistry
Biochemists employ Tetracosane-D50 in studying lipid membranes and hydrophobic interactions. Its structure and behavior in biological systems can provide insights into cell membrane dynamics and lipid-protein interactions .
Energy Research
Tetracosane-D50 is investigated in energy research for its potential as a heat storage medium. Its phase transition properties are particularly useful in the development of new materials for thermal energy storage, which is crucial for enhancing energy efficiency and sustainability .
Mechanism of Action
Target of Action
Tetracosane-D50 is a deuterium-labeled form of Tetracosane . It is primarily used as a tracer in drug development processes .
Mode of Action
Tetracosane-D50, like other stable isotopes, is incorporated into drug molecules . The deuteration of a compound can potentially affect its interaction with its targets . .
Biochemical Pathways
As a stable isotope, it is primarily used as a tracer in drug development processes . Its incorporation into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Pharmacokinetics
The deuteration of a compound can potentially affect its pharmacokinetic and metabolic profiles . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .
Action Environment
It is known that the compound is a solid at room temperature . Its solubility in water is less than 0.1 mg/mL, indicating that it is insoluble .
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontadeuteriotetracosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOSGDOYLQNASK-KNUOVWDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167714 | |
Record name | Tetracosane-d50 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracosane-D50 | |
CAS RN |
16416-32-3 | |
Record name | Tetracosane-d50 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracosane-d50 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research mentions using tetracosane-D50 in studying lipid biomarkers in extreme environments like Icelandic hydrothermal zones. Why is this significant in the context of astrobiology?
A2: Icelandic hydrothermal environments, rich in sulfur, serve as analogs for early Mars due to their similar geological and chemical processes. [] By analyzing lipid biomarkers in these extreme environments using techniques like GC-MS with tetracosane-D50 as an internal standard, researchers can gain insights into the potential for life in similar environments on other planets. The presence and distribution of specific lipids can provide clues about the types of microorganisms that may have thrived in these harsh conditions, informing our understanding of the limits of life and the potential for life beyond Earth. []
Q2: Can you elaborate on the "isotopic exchange" mentioned in one of the papers and its relevance to tetracosane-D50?
A3: One of the research papers describes a study where a mixture of regular tetracosane (C24H50) and tetracosane-D50 (C24D50) was irradiated in a solid state. [] The study observed a high degree of "isotopic exchange" – meaning hydrogen (H) and deuterium (D) atoms switched places between the two types of tetracosane molecules. This phenomenon, attributed to free radical migration within the solid matrix, is significant because it highlights the potential for isotopic exchange under certain conditions, even in seemingly inert compounds like tetracosane. While not directly impacting its use as an internal standard in typical analytical applications, this finding underscores the importance of considering potential isotopic exchange when working with deuterated compounds in specific experimental settings, particularly those involving irradiation or free radical generation. []
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